molecular formula C43H60Cl2N4O B3026476 Cy7 amine CAS No. 1650559-73-1

Cy7 amine

Cat. No.: B3026476
CAS No.: 1650559-73-1
M. Wt: 719.9 g/mol
InChI Key: NVDKSBYSJGPWGZ-UHFFFAOYSA-N
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Description

Cy7 amine is a near-infrared fluorescent dye belonging to the heptamethine cyanine family. It is characterized by its unique photophysical properties, including an excitation wavelength of approximately 750 nanometers and an emission wavelength of around 776 nanometers . These properties make this compound particularly useful in various biological and medical imaging applications, where deep tissue penetration and minimal background interference are essential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cy7 amine typically involves the nucleophilic substitution of a halogen atom in a precursor molecule with an amino group. This reaction is often carried out under mild conditions using a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol . The reaction proceeds through an addition-elimination mechanism, resulting in the formation of the desired amine derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the preparation of intermediate compounds, followed by the final coupling reaction to introduce the amino group. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the pure product .

Chemical Reactions Analysis

Types of Reactions: Cy7 amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various substituted compounds with modified functional groups .

Scientific Research Applications

Cy7 amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cy7 amine involves its ability to absorb near-infrared light and emit fluorescence. This process is facilitated by the unique structure of the heptamethine cyanine dye, which allows for efficient energy transfer and minimal background interference. The molecular targets of this compound include various biological macromolecules such as proteins and nucleic acids, which it can label and visualize through fluorescence .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its longer excitation and emission wavelengths, which provide deeper tissue penetration and reduced background interference. This makes it particularly suitable for in vivo imaging applications where high sensitivity and specificity are required .

Biological Activity

Cy7 amine, a member of the cyanine dye family, has garnered attention for its potential applications in biological imaging and cancer therapy. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its efficacy and mechanisms of action.

Overview of this compound

This compound is characterized by its near-infrared (NIR) fluorescence properties, which allow for deep tissue penetration and minimal background interference in biological systems. This makes it particularly useful for imaging applications in vivo. The compound's structure typically includes a heptamethine backbone, which can be modified to enhance its biological activity and targeting capabilities.

Biological Activity

1. Antitumor Properties

Recent studies have highlighted the antitumor effects of this compound derivatives. For instance, a study demonstrated that certain Cy7-based compounds exhibited significant cytotoxicity against various cancer cell lines, including HepG2 and HCT116. The mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry analyses.

CompoundCell LineIC50 (μM)Apoptosis Induction (%)
This compound derivative 1HepG21047
This compound derivative 2HCT1161540

2. Mechanism of Action

The interaction of this compound with DNA has been studied using UV/Vis spectroscopy and fluorescence quenching assays. These studies indicate that this compound can intercalate into DNA strands, leading to structural alterations that promote apoptosis in cancer cells. The compound's ability to displace ethidium bromide from DNA complexes further supports its potential as a therapeutic agent.

Case Studies

Case Study 1: Targeting Tumor Cells

A notable application of this compound involves its conjugation with hyaluronic acid (HA) to enhance specificity towards CD44-overexpressing tumor cells. This modification allows for targeted delivery and increased accumulation in tumors, improving imaging contrast and therapeutic efficacy.

Case Study 2: Combination Therapy

Research has explored the combination of this compound with other therapeutic agents such as temozolomide (TMZ). The amphiphilic nature of the conjugated compound facilitates cellular uptake, leading to enhanced cytotoxic effects compared to standalone treatments.

Research Findings

A comprehensive review of literature indicates that modifications to the Cy7 structure can significantly impact its biological activity:

  • Cell Penetrating Peptides (CPPs) : Conjugating Cy7 with CPPs has been shown to enhance cellular uptake and localization within mitochondria, increasing cytotoxicity against cancer cells.
  • Nanoparticle Formulations : Encapsulating Cy7 in nanoparticles can improve stability and bioavailability, further enhancing its imaging capabilities and therapeutic applications.

Properties

IUPAC Name

6-[6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N4O.2ClH/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44;;/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDKSBYSJGPWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)/CCC3)C)C.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H60Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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